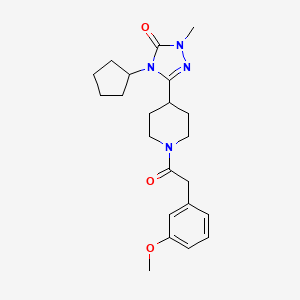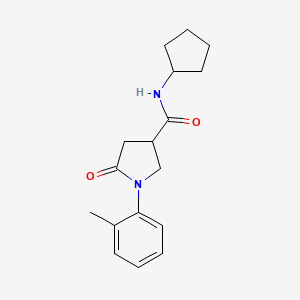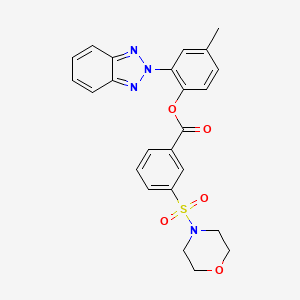![molecular formula C33H34Cl2N4O8S2 B11109279 2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide](/img/structure/B11109279.png)
2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, phenylsulfonyl, and anilino groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide involves several steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxyaniline and phenylsulfonyl chloride.
Formation of Intermediate: The reaction between 5-chloro-2-methoxyaniline and phenylsulfonyl chloride in the presence of a base such as triethylamine forms an intermediate compound.
Acetylation: The intermediate compound undergoes acetylation with acetic anhydride to form the acetylated product.
Coupling Reaction: The acetylated product is then coupled with 3-aminopropylamine to form the final compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and anilino groups.
Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a phenylsulfide.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of phenylsulfide derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.
Materials Science: Exploration of its properties for use in advanced materials such as polymers or coatings.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The phenylsulfonyl and anilino groups are likely to interact with enzyme active sites or receptor binding pockets, modulating their activity. The chloro and methoxy groups may enhance binding affinity and specificity through hydrophobic and electronic interactions.
Comparison with Similar Compounds
Similar Compounds
- **2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-(acetylamino)propyl]acetamide
- **2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-(methylamino)propyl]acetamide
Uniqueness
The unique combination of functional groups in 2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide provides distinct chemical reactivity and biological activity compared to similar compounds. Its dual anilino and phenylsulfonyl groups offer versatile interactions with various molecular targets, making it a valuable compound for diverse applications.
Properties
Molecular Formula |
C33H34Cl2N4O8S2 |
|---|---|
Molecular Weight |
749.7 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-[[2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetyl]amino]propyl]acetamide |
InChI |
InChI=1S/C33H34Cl2N4O8S2/c1-46-30-16-14-24(34)20-28(30)38(48(42,43)26-10-5-3-6-11-26)22-32(40)36-18-9-19-37-33(41)23-39(29-21-25(35)15-17-31(29)47-2)49(44,45)27-12-7-4-8-13-27/h3-8,10-17,20-21H,9,18-19,22-23H2,1-2H3,(H,36,40)(H,37,41) |
InChI Key |
KKBLHMCMZJLIKU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N(CC(=O)NCCCNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(5-chlorothiophen-2-yl)-N-(6-methylpyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11109202.png)
![1,1'-(3,3'-Dimethoxybiphenyl-4,4'-diyl)bis[3-(4-methylphenyl)urea]](/img/structure/B11109206.png)
![2-[(1'-acetyl-4-oxo-3,4-dihydrospiro[chromene-2,4'-piperidin]-7-yl)oxy]-N-(3-acetylphenyl)acetamide](/img/structure/B11109216.png)
![3,4,5-Trimethoxy-N-({N'-[(3E)-2-oxo-1-(2-phenylethyl)-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11109218.png)
![1-[4-(3-Ethoxy-2-hydroxyphenyl)-2-(4-methylphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11109225.png)
![(1,6-dioxohexane-1,6-diyl)bis[(1E)hydrazin-2-yl-1-ylidene(E)methylylidenebenzene-4,1-diyl] bis(3,5-dinitrobenzoate)](/img/structure/B11109238.png)
![4-[N'-(4-Methoxy-benzoyl)-hydrazino]-4-oxo-butyric acid methyl ester](/img/structure/B11109244.png)
![3-[(4,6-Bis-phenylamino-[1,3,5]triazin-2-yl)-hydrazono]-1,3-dihydro-indol-2-one](/img/structure/B11109251.png)

![(2Z)-2-({2-[(2-chlorobenzyl)oxy]naphthalen-1-yl}methylidene)hydrazinecarbothioamide](/img/structure/B11109262.png)


![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide](/img/structure/B11109295.png)

